Home > Products > Screening Compounds P90432 > Obeticholic acid I
Obeticholic acid I - 915038-27-6

Obeticholic acid I

Catalog Number: EVT-1457481
CAS Number: 915038-27-6
Molecular Formula: C26H44O4
Molecular Weight: 420.634
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Obeticholic acid is derived from lithocholic acid, a naturally occurring bile acid. It belongs to the class of compounds known as bile acids and is categorized as a nuclear receptor ligand due to its ability to activate the farnesoid X receptor, which plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism .

Synthesis Analysis

The synthesis of obeticholic acid has been the focus of various research efforts aimed at improving yield and reducing toxicity.

Methods and Technical Details

Molecular Structure Analysis

Obeticholic acid has a complex molecular structure characterized by multiple stereocenters and functional groups.

Structure and Data

  • Chemical Formula: C27H44O3
  • Molecular Weight: 420.64 g/mol
  • Structural Features: The structure includes a cyclopenta[a]phenanthren skeleton with hydroxyl groups at specific positions, contributing to its biological activity.

The stereochemistry of obeticholic acid is critical for its interaction with the farnesoid X receptor, influencing its agonistic activity .

Chemical Reactions Analysis

Obeticholic acid undergoes various chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Esterification: The initial step often involves esterification reactions to modify the carboxylic acid group.
  2. Oxidation: Selective oxidation processes are employed to introduce functional groups necessary for activity.
  3. Purification: Techniques such as recrystallization are utilized to isolate high-purity obeticholic acid from reaction mixtures .
Mechanism of Action

The mechanism by which obeticholic acid exerts its effects involves its action on the farnesoid X receptor.

Process and Data

  • Activation of Farnesoid X Receptor: Upon binding to this nuclear receptor, obeticholic acid regulates genes involved in bile acid synthesis, transport, lipid metabolism, and glucose homeostasis.
  • Clinical Effects: Activation leads to improved liver enzyme levels in conditions like nonalcoholic steatohepatitis and primary biliary cholangitis, indicating its therapeutic potential in managing liver diseases .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of obeticholic acid is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents; limited solubility in water

Chemical Properties

  • Melting Point: Approximately 150–155 °C
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties influence formulation strategies for drug delivery .

Applications

Obeticholic acid has significant applications in medical science.

Scientific Uses

  • Treatment of Liver Diseases: Primarily used for managing primary biliary cholangitis and nonalcoholic steatohepatitis.
  • Research Tool: Utilized in studies investigating bile acid signaling pathways and their implications in metabolic diseases.

The ongoing research continues to explore additional therapeutic uses for obeticholic acid beyond liver diseases, highlighting its potential versatility as a pharmaceutical agent .

Introduction to Obeticholic Acid: Pharmacological Significance and Historical Development

Chemical Classification and Structural Analogy to Endogenous Bile Acids

Obeticholic acid (OCA), chemically designated as (3α,5β,6α,7α)-6-ethyl-3,7-dihydroxycholan-24-oic acid or 6α-ethyl-chenodeoxycholic acid (6-ECDCA), is a semi-synthetic hydrophobic bile acid analog derived from the endogenous primary bile acid chenodeoxycholic acid (CDCA) [1] [6]. Its molecular formula is C26H44O4, with a molar mass of 420.634 g/mol [2] [6]. The critical structural modification—an ethyl group at the 6α position—enhances its affinity for the farnesoid X receptor (FXR) by >100-fold compared to CDCA [1] [7]. This alteration stabilizes the molecule’s orientation within the FXR ligand-binding domain, optimizing receptor activation while resisting hepatic metabolism by cytochrome P450 enzymes [3] [7]. OCA’s physicochemical properties include high plasma protein binding (>99%) and a volume of distribution of 618 L, reflecting extensive tissue distribution [1] [2].

Table 1: Structural Comparison of Obeticholic Acid and Natural Bile Acids

CompoundChemical NameSubstituent at C6FXR EC50 (μM)
Obeticholic Acid6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acidEthyl0.099
Chenodeoxycholic Acid3α,7α-dihydroxy-5β-cholan-24-oic acidNone10–50
Cholic Acid3α,7α,12α-trihydroxy-5β-cholan-24-oic acidNone>100

Historical Context: From Chenodeoxycholic Acid Derivatives to FXR Agonism

The discovery of OCA originated from systematic structure-activity relationship (SAR) studies of bile acid analogs by Roberto Pellicciari’s team at the University of Perugia in the late 1990s [6]. CDCA was identified as the most potent endogenous FXR ligand in 1999, prompting the synthesis of alkylated derivatives to enhance metabolic stability and receptor specificity [6]. Among these, 6α-ethyl-CDCA (OCA) demonstrated superior FXR agonism, with an EC50 of 99 nM compared to CDCA’s 10–50 μM [1] [7]. Preclinical studies revealed OCA’s dual anticholestatic and antihepatotoxic effects:

  • FXR Activation: OCA binding induces conformational changes in FXR, promoting heterodimerization with retinoid X receptor (RXR) and recruitment of co-activators [7].
  • Transcriptional Regulation: Activated FXR suppresses CYP7A1 (encoding cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis) via induction of fibroblast growth factor 19 (FGF-19) and small heterodimer partner (SHP) [1] [7].
  • Transport Modulation: OCA upregulates bile salt export pump (BSEP) and organic solute transporters (OSTα/OSTβ), enhancing bile acid efflux from hepatocytes [7] [9].

These mechanisms positioned OCA as the first-in-class FXR agonist for clinical development, distinguishing it from older bile acid therapies like ursodeoxycholic acid (UDCA), which lacks targeted FXR modulation [1] [6].

Regulatory Milestones and Orphan Drug Designations

OCA’s development pathway featured strategic orphan drug designations and accelerated approvals:

  • Orphan Drug Status: The U.S. FDA granted orphan designation for primary biliary cholangitis (PBC) on April 9, 2008, based on preclinical evidence of anticholestatic efficacy [5] [8]. A second orphan designation for PBC (combined with bezafibrate) followed on May 16, 2023 [5].
  • Accelerated Approval: On May 27, 2016, the FDA approved OCA (brand name Ocaliva®) under accelerated regulations for PBC, contingent on surrogate endpoint improvement (reduction in alkaline phosphatase levels) [6] [8]. Full approval required verification through post-marketing confirmatory trials.
  • Global Developments: The European Medicines Agency (EMA) approved Ocaliva® for PBC in 2016 but recommended marketing authorization revocation in June 2024 due to reassessed risk-benefit profiles [6]. OCA remains under investigation for nonalcoholic steatohepatitis (NASH), though an FDA advisory panel voted against approval in 2023 citing insufficient benefit-risk validation [6].

Table 2: Key Regulatory Milestones for Obeticholic Acid

DateAgencyDesignation/DecisionIndicationBasis
Apr 2008FDAOrphan Drug DesignationPrimary Biliary CholangitisPreclinical cholestasis models
May 2016FDAAccelerated ApprovalPBC (with UDCA or monotherapy)Alkaline phosphatase reduction
Dec 2016EMAConditional Marketing AuthorizationPBCSurrogate endpoint improvement
May 2023FDAOrphan Drug Designation (OCA + bezafibrate)PBCUnmet need in refractory cases
Jun 2024EMARecommendation for Authorization RevocationPBCReassessed risk-benefit profile

Properties

CAS Number

915038-27-6

Product Name

Obeticholic acid I

IUPAC Name

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.634

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-XHCXGMTMSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Synonyms

(3α,5β,6β,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid; (3α,5β,6β,7α)-6-Ethyl-3,7-dihydroxy-cholan-24-oic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.